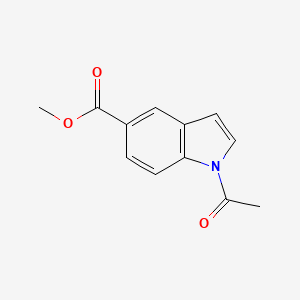
Methyl 1-acetylindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-acetylindole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an acetyl group at the first position and a carboxylate ester at the fifth position makes this compound unique and valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-acetylindole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include phenylhydrazine and a suitable acetyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound may involve a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high-yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .
化学反应分析
Types of Reactions: Methyl 1-acetylindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
Methyl 1-acetylindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 1-acetylindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, exhibiting high-affinity interactions. This binding can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation .
相似化合物的比较
- Methyl indole-5-carboxylate
- 1-Acetylindole
- Indole-3-acetic acid
Comparison: Methyl 1-acetylindole-5-carboxylate is unique due to the presence of both an acetyl group and a carboxylate ester on the indole ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds. For instance, methyl indole-5-carboxylate lacks the acetyl group, which may reduce its biological potency. Similarly, 1-acetylindole lacks the carboxylate ester, affecting its solubility and reactivity .
属性
CAS 编号 |
126759-59-9 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 1-acetylindole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-7-10(12(15)16-2)3-4-11(9)13/h3-7H,1-2H3 |
InChI 键 |
CRYNXSAFRMRFFN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















